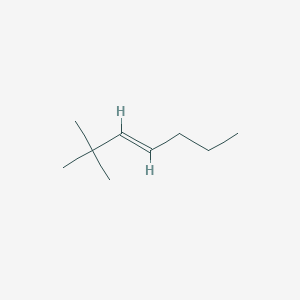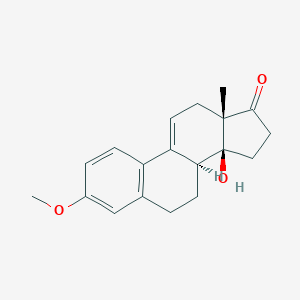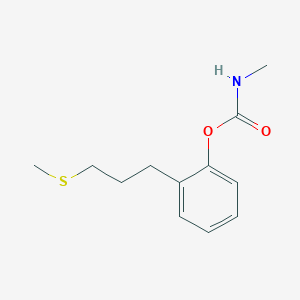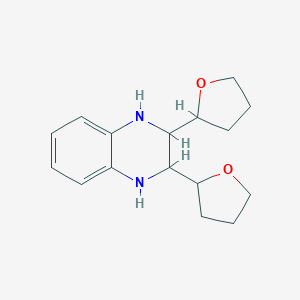
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline (BOTQ) is a compound that has been widely studied in the field of medicinal chemistry. It is a heterocyclic compound that has shown potential in various biological applications. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
作用机制
The mechanism of action of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline is not fully understood. It has been proposed that the compound acts by inhibiting the activity of PKC, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has also been shown to modulate ion channels such as the voltage-gated potassium channels and the nicotinic acetylcholine receptors.
生化和生理效应
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. The compound has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been shown to modulate ion channels, which can affect neurotransmission and muscle contraction. The compound has been found to have antibacterial activity by inhibiting the synthesis of bacterial cell walls.
实验室实验的优点和局限性
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has been extensively studied, and its mechanism of action has been partially elucidated. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been found to have potential in various biological applications, which makes it a promising compound for further research. However, there are also limitations to using 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline in lab experiments. The compound has low solubility in water, which can affect its bioavailability. The yield of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline using different synthesis methods can vary, which can affect the reproducibility of experiments. The compound has also been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline. One direction is to further elucidate its mechanism of action, particularly its modulation of ion channels. Another direction is to explore its potential as an inhibitor of other protein kinases. The compound can also be modified to improve its solubility and bioavailability. Further studies can also be done to explore the antibacterial and antiviral activities of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline. The compound can also be tested for its potential in other biological applications such as neuroprotection and inflammation. Overall, the study of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has the potential to lead to the development of novel therapeutics for various diseases.
In conclusion, 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline is a compound that has shown potential in various biological applications. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. While there are limitations to using 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline in lab experiments, its potential as a therapeutic agent makes it a promising compound for further research. The study of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has the potential to lead to the development of novel therapeutics for various diseases.
合成方法
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline can be synthesized using different methods. One of the methods involves the condensation of 2,3-diaminotoluene and glyoxal in the presence of acetic acid. Another method involves the reaction of 2,3-dichloroquinoxaline with diethylene glycol in the presence of a catalyst. The yield of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline using these methods ranges from 50-70%. The synthesized compound can be purified using different techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been studied for its potential in various biological applications. It has been found to have antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential as an inhibitor of protein kinase C (PKC) and as a modulator of ion channels. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. It has also been found to have antiviral activity against HIV-1 and antibacterial activity against Staphylococcus aureus.
属性
CAS 编号 |
18503-40-7 |
|---|---|
产品名称 |
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline |
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC 名称 |
2,3-bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C16H22N2O2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-2,5-6,13-18H,3-4,7-10H2 |
InChI 键 |
INUYFOGTVMHOBI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C2C(NC3=CC=CC=C3N2)C4CCCO4 |
规范 SMILES |
C1CC(OC1)C2C(NC3=CC=CC=C3N2)C4CCCO4 |
同义词 |
1,2,3,4-Tetrahydro-2,3-bis(tetrahydrofuran-2-yl)quinoxaline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



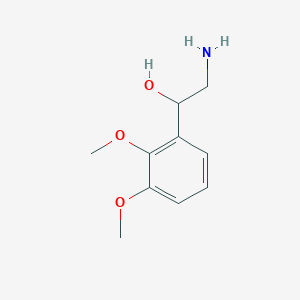
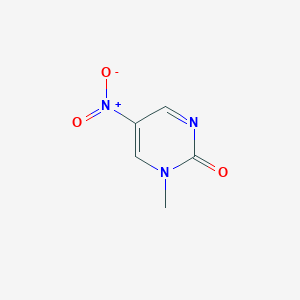
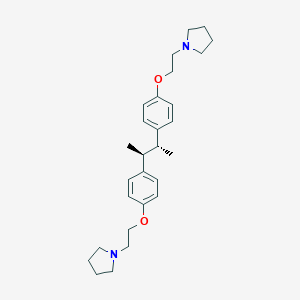
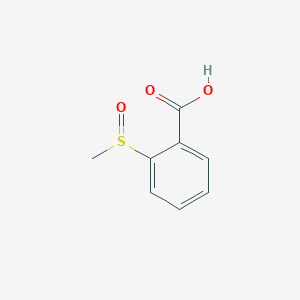
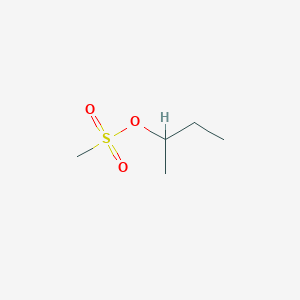
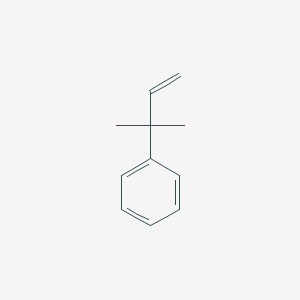
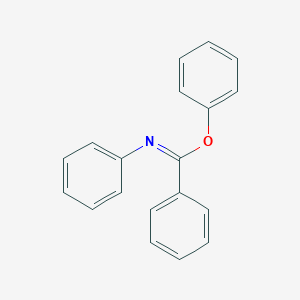

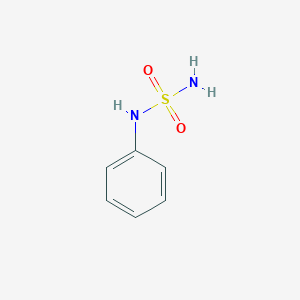
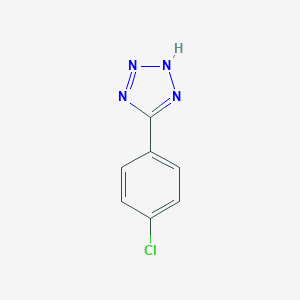
![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
